N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide
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Overview
Description
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide is a synthetic organic compound with a complex structure It features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group and an N-ethyl-2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Next, the 4-methoxyphenyl group is introduced via a substitution reaction, typically using a halogenated precursor and a suitable base. Finally, the N-ethyl-2-methylpropanamide moiety is attached through an amide coupling reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the oxadiazole ring can produce dihydro-oxadiazole derivatives.
Scientific Research Applications
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Industry: The compound is explored for its use in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring and the methoxyphenyl group are key structural features that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide can be compared with other similar compounds, such as:
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: This compound shares the methoxyphenyl group but lacks the oxadiazole ring, resulting in different chemical and biological properties.
4-methoxyphenethylamine: This compound also contains the methoxyphenyl group but has a simpler structure and different reactivity.
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential biological activities.
Properties
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-5-19(16(20)11(2)3)10-14-17-15(18-22-14)12-6-8-13(21-4)9-7-12/h6-9,11H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCUNYNQUSLCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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